ML233

Description

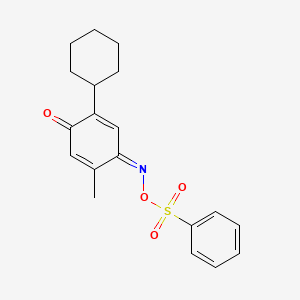

Structure

3D Structure

Properties

Molecular Formula |

C19H21NO4S |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

[(Z)-(5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate |

InChI |

InChI=1S/C19H21NO4S/c1-14-12-19(21)17(15-8-4-2-5-9-15)13-18(14)20-24-25(22,23)16-10-6-3-7-11-16/h3,6-7,10-13,15H,2,4-5,8-9H2,1H3/b20-18- |

InChI Key |

RSMZOLWJZGIWOV-ZZEZOPTASA-N |

SMILES |

CC1=CC(=O)C(=CC1=NOS(=O)(=O)C2=CC=CC=C2)C3CCCCC3 |

Isomeric SMILES |

CC\1=CC(=O)C(=C/C1=N/OS(=O)(=O)C2=CC=CC=C2)C3CCCCC3 |

Canonical SMILES |

CC1=CC(=O)C(=CC1=NOS(=O)(=O)C2=CC=CC=C2)C3CCCCC3 |

Synonyms |

(E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1/'-bi(cyclohexane)]-3,6-dien-2-one |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of ML233: A Technical Guide to its Action as a Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML233 has been identified as a potent, direct inhibitor of tyrosinase, the critical enzyme in the melanogenesis pathway.[1][2][3][4] This small molecule demonstrates significant potential for the development of therapeutics targeting hyperpigmentation disorders and certain types of melanoma by directly binding to the active site of the tyrosinase protein and inhibiting its catalytic function.[2][3] This guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a direct inhibitor of tyrosinase, the enzyme responsible for the rate-limiting steps in melanin synthesis.[1][2][4] The primary mechanism involves the binding of this compound to the active site of the tyrosinase protein, thereby preventing the conversion of L-DOPA to dopaquinone, a crucial step in the melanin production cascade.[2][3] Kinetic studies have revealed that this compound acts as a competitive inhibitor of tyrosinase.[5] Unlike some other pigmentation inhibitors, this compound's effect is not mediated by changes in tyrosinase gene or protein expression levels.[1] Furthermore, its inhibitory action on melanogenesis has been shown to be independent of the apelin signaling pathway.[3]

Signaling Pathway

The following diagram illustrates the established pathway of melanogenesis and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound and L-DOPA with human tyrosinase, as determined by Surface Plasmon Resonance (SPR) analysis.

Table 1: Binding Kinetics of this compound and L-DOPA with Human Tyrosinase

| Ligand | Association Rate (ka1) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |

| This compound | 3.79e+3 | - | 9.78e+5 |

| L-DOPA | 1.97e+1 | - | 3.90e+5 |

| Data from two-state reaction model SPR analysis.[3][5] |

Table 2: In Vitro and In Vivo Efficacy of this compound

| Experimental System | Concentration of this compound | Observed Effect |

| In vitro Tyrosinase Assay | 5 µM and 20 µM | Significant inhibition of L-DOPA conversion |

| Zebrafish Embryos | 0.5 µM | Significant reduction in melanin content and tyrosinase protein activity |

| Zebrafish Embryos | 15 µM | Reversible inhibition of pigmentation |

| Murine Melanoma Cells | Not specified | Reduction in melanin production |

| Data compiled from various experimental descriptions.[1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Tyrosinase Activity Assay

This assay quantifies the enzymatic activity of tyrosinase by measuring the conversion of L-DOPA.

-

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically.

-

Procedure:

-

Kinetic assays are performed to measure the conversion of L-DOPA by tyrosinase.

-

Reactions are conducted in the presence of either DMSO (control) or varying concentrations of this compound (e.g., 5 µM and 20 µM).

-

The change in absorbance is monitored over a time course (e.g., 15 minutes) to determine the rate of reaction.

-

Tyrosinase activity is quantified and compared between the control and this compound-treated samples.[1]

-

-

Kinetic Analysis: A Lineweaver-Burk plot is generated to determine the mode of inhibition (e.g., competitive).[5]

In Vivo Melanin Quantification in Zebrafish Embryos

This protocol assesses the effect of this compound on melanin production in a living organism.

-

Model Organism: Zebrafish (Danio rerio) embryos are used due to their external development and transparent bodies, allowing for easy visualization of pigmentation.

-

Procedure:

-

Zebrafish embryos are treated with either DMSO (control) or this compound at various concentrations (e.g., starting from 4 hours post-fertilization).

-

At a specific time point (e.g., 48 hours post-fertilization), the skin pigmentation of the embryos is observed and documented.

-

For quantification, melanin is extracted from pools of embryos (e.g., ≥40 embryos per replicate).

-

The amount of melanin is then quantified and compared between control and treated groups.[1]

-

-

Reversibility Assay: To test for the reversibility of the effect, embryos are treated with this compound for a defined period (e.g., 24 to 48 hours post-fertilization), after which the compound is washed out, and pigmentation is observed at a later time point.[3]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR analysis is employed to directly measure the binding kinetics between this compound and human tyrosinase.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the real-time determination of association and dissociation rates.

-

Procedure:

-

Human tyrosinase protein is immobilized on an SPR sensor chip.

-

A two-fold dilution series of this compound (e.g., high concentration of 50 µM) and L-DOPA (e.g., high concentration of 500 µM) are prepared.

-

The different concentrations of the analytes (this compound or L-DOPA) are flowed over the chip surface.

-

The binding and dissociation are monitored in real-time.

-

The resulting sensorgrams are fitted to a two-state reaction model to calculate the association (ka) and dissociation (kd) rate constants, and subsequently the equilibrium dissociation constant (KD).[5]

-

Visualization of Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of this compound.

Conclusion

The collective evidence strongly supports that this compound acts as a direct, competitive inhibitor of tyrosinase. Its ability to reduce melanin production in both in vitro and in vivo models, coupled with a favorable lack of significant toxicity in zebrafish embryos, positions this compound as a promising lead compound for the development of novel dermatological agents.[1][2] Further investigation into its efficacy and safety in more complex models is warranted.

References

ML233: A Direct-Acting Tyrosinase Inhibitor for Hyperpigmentation Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Melanin synthesis, a process governed by the rate-limiting enzyme tyrosinase, is central to skin pigmentation.[1][2] Dysregulation of this pathway can lead to various hyperpigmentation disorders. The small molecule ML233 has emerged as a potent, direct inhibitor of tyrosinase, demonstrating efficacy in both in vitro and in vivo models without significant toxicity.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its characterization. This document is intended to serve as a resource for researchers and professionals in dermatology and drug development who are exploring novel therapeutic agents for skin pigmentation disorders.

Introduction

The synthesis of melanin in melanocytes is a complex biological process critical for skin photoprotection.[1] However, the overproduction or abnormal distribution of melanin results in common skin conditions such as melasma, albinism, and vitiligo.[1] The primary enzymatic driver of melanogenesis is tyrosinase, a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin production.[1][2] Consequently, the inhibition of tyrosinase is a principal strategy in the development of treatments for hyperpigmentation. Despite extensive research, many existing tyrosinase inhibitors have limitations, including off-target effects and insufficient efficacy.

This compound is a novel small molecule that has been identified as a direct and potent inhibitor of tyrosinase activity.[1][2][3] Studies have shown that it effectively reduces melanin production in both cellular and animal models, suggesting its potential as a safe and effective therapeutic agent.[1][2][3] This guide will delve into the technical details of this compound's function and the methodologies used to validate its activity.

Mechanism of Action: Direct Competitive Inhibition

This compound exerts its inhibitory effect through direct binding to the active site of the tyrosinase enzyme. Kinetic studies have revealed that this compound acts as a competitive inhibitor, meaning it competes with the natural substrate, L-DOPA, for binding to the enzyme's active site. This direct interaction prevents the catalytic conversion of L-DOPA to dopaquinone, a crucial step in the melanin synthesis pathway. Computational modeling and structural analysis have further elucidated this interaction, showing this compound occupying the catalytic pocket of the enzyme.

Quantitative Data

The inhibitory effects of this compound have been quantified across various experimental systems. The following tables summarize the key findings. Note: An IC50 value for this compound against purified mushroom tyrosinase, a standard industry benchmark, was not available in the reviewed literature.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | System | Value | Reference |

| Tyrosinase Inhibition | Zebrafish Embryo Lysates | Significant reduction at 0.5 µM | [2] |

| Melanin Production | B16F10 Murine Melanoma Cells | Significant reduction at 0.625 µM | [2] |

| Cell Proliferation IC50 | B16F10 Murine Melanoma Cells | 5 - 10 µM | [2] |

Table 2: Binding Kinetics of this compound with Human Tyrosinase (Surface Plasmon Resonance)

| Analyte | ka (1/Ms) | kd (1/s) | KD (M) |

| L-DOPA | 1.16E+03 | 1.05E-02 | 9.05E-06 |

| This compound | 2.33E+03 | 1.13E-02 | 4.85E-06 |

Experimental Protocols

This section details the methodologies employed to characterize this compound as a tyrosinase inhibitor.

In Vitro Tyrosinase Activity Assay (using L-DOPA)

This assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA.

-

Principle: Tyrosinase oxidizes L-DOPA to dopaquinone, which then undergoes a series of reactions to form the colored product dopachrome. The rate of dopachrome formation, measured spectrophotometrically, is proportional to tyrosinase activity.

-

Reagents:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

This compound (dissolved in DMSO)

-

DMSO (as vehicle control)

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and L-DOPA in a 96-well plate.

-

Add this compound at various concentrations to the test wells and an equivalent volume of DMSO to the control wells.

-

Initiate the reaction by adding mushroom tyrosinase solution to all wells.

-

Immediately measure the absorbance at 475 nm (for dopachrome) at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of tyrosinase inhibition for each concentration of this compound relative to the DMSO control.

-

References

ML233: A Potent Inhibitor of Melanogenesis via Direct Tyrosinase Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Abstract: Melanogenesis, the process of melanin synthesis, is a critical physiological pathway with implications for skin pigmentation and various dermatological disorders. The identification of novel, potent, and safe inhibitors of this process is a significant focus in dermatological research and cosmetic science. This technical guide provides a comprehensive overview of the small molecule ML233 and its well-documented inhibitory effects on melanogenesis. Through a detailed examination of its mechanism of action, supported by quantitative data and experimental protocols, this document serves as a valuable resource for professionals in the field. This compound has been identified as a direct, competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis, demonstrating efficacy in both in vitro and in vivo models without significant toxicity.

Introduction

Melanin production is a complex biological process occurring in specialized organelles called melanosomes within melanocytes.[1] Dysregulation of melanogenesis can lead to various hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation, as well as contributing to the pathology of melanoma. Tyrosinase, a copper-containing enzyme, catalyzes the initial and rate-limiting steps of melanin synthesis, making it a prime target for inhibitory compounds.[2][3][4][5] this compound has emerged as a promising small molecule inhibitor of this process. This guide will delve into the core scientific data surrounding this compound's anti-melanogenic properties.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on melanogenesis through the direct inhibition of tyrosinase activity.[2][3][4][5] Unlike many other compounds that affect the expression of melanogenesis-related genes, this compound's action is not at the transcriptional level. Studies have shown that this compound treatment does not abolish the expression of tyrosinase (tyr), dopachrome tautomerase (dct), or microphthalmia-associated transcription factor (mitfa) mRNA.[6] Instead, it directly binds to the active site of the tyrosinase enzyme, acting as a competitive inhibitor.[7] This direct interaction prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, the precursor for melanin synthesis.

Below is a diagram illustrating the established signaling pathway of melanogenesis and the specific point of inhibition by this compound.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on melanogenesis have been quantified in various models. The following tables summarize the key findings.

Table 1: Effect of this compound on Melanin Production

| Model System | Treatment Conditions | Observed Effect | Reference |

| Zebrafish Embryos | 2.5 µM to 15 µM this compound | Dose-dependent reduction in skin pigmentation.[8] | [8] |

| Zebrafish Embryos | 15 µM this compound | Over 80% reduction in melanin, similar to 200 µM PTU.[5] | [5] |

| B16F10 Murine Melanoma Cells | IBMX + this compound | Significant reduction in melanin expression compared to IBMX alone.[9] | [9] |

Table 2: Effect of this compound on Tyrosinase Activity

| Assay Type | This compound Concentration | Observed Effect | Reference |

| In vivo (Zebrafish embryo extracts) | Not specified | Quantification of tyrosinase activity in cellular extracts.[7] | [7] |

| In vitro (L-DOPA conversion) | 5 µM and 20 µM | Inhibition of tyrosinase-mediated L-DOPA conversion.[7] | [7] |

| Kinetic Analysis (Lineweaver-Burk plot) | Not specified | Competitive inhibition mode on the tyrosinase protein.[7] | [7] |

Table 3: Binding Affinity of this compound to Human Tyrosinase (SPR Analysis)

| Analyte | Association Constant (ka) (1/Ms) | Dissociation Constant (kd) (1/s) | Affinity (KD) (M) | Reference |

| L-DOPA | 1.83E+02 ± 2.62E+01 | 1.07E-01 ± 2.12E-03 | 6.01E-04 | [7] |

| This compound | 1.13E+03 ± 2.65E+01 | 9.58E-02 ± 1.70E-03 | 8.55E-05 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on melanogenesis.

Cell Culture and Treatment

B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Treatment involves the addition of this compound at various concentrations, often in the presence of a melanogenesis stimulator like α-Melanocyte-Stimulating Hormone (α-MSH) or Isobutylmethylxanthine (IBMX).

Melanin Content Assay

The following diagram outlines the typical workflow for a melanin content assay.

Detailed Protocol:

-

Seed B16F10 cells at a density of 5 x 10^4 cells/well in a 6-well plate and allow them to adhere overnight.[10]

-

Treat the cells with various concentrations of this compound with or without a stimulator (e.g., 200 nM α-MSH) for 48 hours.[10]

-

After incubation, wash the cells with Phosphate-Buffered Saline (PBS) and lyse them with a buffer containing 1% Triton X-100.[10]

-

Centrifuge the lysates at 10,000 x g for 15 minutes to pellet the melanin.[10]

-

Dissolve the pellet in 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour.[10]

-

Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.[10]

Cellular Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase within the cells.

Detailed Protocol:

-

Culture and treat B16F10 cells as described for the melanin content assay.[10]

-

Lyse the cells and centrifuge to obtain a clear supernatant containing the cellular enzymes.[10]

-

In a 96-well plate, mix a volume of the cell supernatant with a solution of L-DOPA (typically 2 mg/mL).[10]

-

Incubate the mixture at 37°C for 1 hour to allow the conversion of L-DOPA to dopachrome by tyrosinase.[10]

-

Measure the absorbance at 490 nm, which corresponds to the amount of dopachrome formed.[10]

Conclusion

This compound is a well-characterized small molecule inhibitor of melanogenesis that acts through the direct and competitive inhibition of tyrosinase. Its efficacy has been demonstrated in both cellular and whole-organism models, with quantitative data supporting a dose-dependent reduction in melanin production and tyrosinase activity. The lack of effect on the transcription of key melanogenic genes highlights its specific mechanism of action. This technical guide provides researchers and drug development professionals with the essential data and experimental frameworks to further investigate and potentially utilize this compound as a tool for studying melanogenesis or as a lead compound for the development of novel treatments for hyperpigmentation disorders.

References

- 1. youtube.com [youtube.com]

- 2. doaj.org [doaj.org]

- 3. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The small molecule this compound is a direct inhibitor of tyrosinase function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

ML233: A Potent Tyrosinase Inhibitor for the Management of Skin Pigmentation Disorders

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Disorders of skin pigmentation, such as melasma, vitiligo, and post-inflammatory hyperpigmentation, present significant challenges in dermatology, impacting the quality of life for millions worldwide. The enzymatic activity of tyrosinase, a key regulator of melanin synthesis, is a primary target for the development of therapeutic agents aimed at modulating skin pigmentation. This technical guide provides a comprehensive overview of the small molecule ML233, a potent and direct inhibitor of tyrosinase. This document details the mechanism of action of this compound, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for its evaluation, and visualizes its role within the broader context of melanogenesis signaling pathways.

Introduction to Melanogenesis and the Role of Tyrosinase

Melanogenesis is the complex biological process responsible for the production of melanin, the primary pigment determining skin, hair, and eye color. This process occurs within specialized organelles called melanosomes, located in melanocytes. The synthesis of melanin is a multi-step pathway initiated by the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA), which is subsequently oxidized to dopaquinone. Both of these critical, rate-limiting steps are catalyzed by the copper-containing enzyme, tyrosinase.[1] Dysregulation of tyrosinase activity can lead to either hyperpigmentation (excessive melanin production) or hypopigmentation (insufficient melanin production). Consequently, the inhibition of tyrosinase is a well-established strategy for the treatment of hyperpigmentary disorders.[1]

This compound: A Direct Inhibitor of Tyrosinase

This compound is a small molecule that has been identified as a potent, direct inhibitor of tyrosinase function.[2][3][4] Its inhibitory action is predicted to be mediated by its binding to the active site of the tyrosinase enzyme, thereby preventing the catalytic conversion of its substrates.[2][3][4] Studies have demonstrated that this compound effectively reduces melanin production in both in vitro models using murine melanoma cells and in vivo models utilizing zebrafish embryos, without exhibiting significant toxicity.[2][3][4]

Quantitative Data on the Efficacy of this compound

The inhibitory effects of this compound on melanogenesis have been quantified in various experimental systems. A summary of the key findings is presented below.

Table 1: Effect of this compound on Melanin Production in Zebrafish Embryos

| This compound Concentration (µM) | Observation | Reference |

| 10 | Striking reduction in skin pigmentation compared to DMSO control. | [5] |

| 2.5 - 15 | Dose-dependent inhibition of melanogenesis. | [4] |

| 15 | Reversible inhibition of melanogenesis after washout. | [5] |

Data synthesized from Menard et al. (2025) preprint.[4][5]

Signaling Pathways in Melanogenesis

To fully appreciate the targeted action of this compound, it is essential to understand the primary signaling pathway that regulates melanogenesis.

The cAMP/PKA/CREB/MITF Signaling Cascade

The synthesis of tyrosinase and other melanogenic enzymes is primarily regulated by the microphthalmia-associated transcription factor (MITF). The expression of MITF is, in turn, controlled by the cAMP-dependent signaling pathway. The binding of ligands such as α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on the surface of melanocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB binds to the promoter of the MITF gene, initiating its transcription. MITF then translocates to the nucleus and activates the expression of key melanogenic genes, including TYR (the gene encoding tyrosinase).

Caption: The cAMP/PKA/CREB/MITF signaling pathway leading to melanin synthesis and the inhibitory action of this compound on tyrosinase.

Mechanism of Action of this compound

This compound acts downstream in the melanogenesis pathway, directly targeting the tyrosinase enzyme. This direct inhibition means that this compound does not interfere with the upstream signaling cascade involving cAMP, PKA, CREB, or MITF. This targeted approach is advantageous as it minimizes off-target effects and potential disruption of other cellular processes regulated by these signaling molecules.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Melanin Content Assay in B16F10 Murine Melanoma Cells

Objective: To quantify the effect of this compound on melanin production in a cultured melanoma cell line.

Methodology:

-

Cell Culture: B16F10 murine melanoma cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 6-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours. The culture medium is then replaced with fresh medium containing various concentrations of this compound (or DMSO as a vehicle control) and a stimulator of melanogenesis, such as α-MSH (typically 200 nM), and incubated for 72 hours.[6]

-

Cell Lysis and Melanin Solubilization: After incubation, the cells are washed with phosphate-buffered saline (PBS) and harvested. The cell pellets are dissolved in a solution of 1N NaOH in 10% DMSO and heated at 70°C for 1 hour to solubilize the melanin.[6]

-

Quantification: The melanin content is quantified by measuring the absorbance of the lysate at 405 nm using a microplate reader. The results are typically normalized to the total protein content of the cell lysate, determined by a standard protein assay such as the BCA assay.

In Vitro Tyrosinase Activity Assay

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of tyrosinase.

Methodology:

-

Reaction Mixture: The assay is performed in a 96-well plate. Each well contains a reaction mixture consisting of phosphate buffer (pH 6.8), mushroom tyrosinase, and varying concentrations of this compound (or a control).

-

Substrate Addition: The enzymatic reaction is initiated by adding L-DOPA (typically 15 mM) as a substrate to each well.[6]

-

Kinetic Measurement: The formation of dopachrome, the product of L-DOPA oxidation by tyrosinase, is monitored by measuring the increase in absorbance at 475 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: The rate of the reaction is determined from the linear phase of the absorbance curve. The percentage of tyrosinase inhibition is calculated by comparing the reaction rates in the presence of this compound to the rate of the control reaction. The IC50 value, the concentration of this compound that inhibits 50% of the enzyme's activity, is then determined from a dose-response curve.

In Vivo Zebrafish Pigmentation Assay

Objective: To assess the effect of this compound on melanogenesis in a whole-organism model.

Methodology:

-

Zebrafish Husbandry and Embryo Collection: Adult zebrafish are maintained under standard conditions. Embryos are obtained from natural spawning and collected for the assay.

-

Drug Treatment: Synchronized zebrafish embryos are placed in a multi-well plate and exposed to embryo medium containing various concentrations of this compound (e.g., 2.5 µM to 15 µM) or DMSO as a control.[4] The treatment is typically initiated at an early developmental stage (e.g., 9 hours post-fertilization) and continued for a defined period (e.g., up to 55 hours post-fertilization).[1][7]

-

Phenotypic Observation: The pigmentation of the zebrafish embryos is observed and documented at specific time points using a stereomicroscope equipped with a digital camera.

-

Melanin Quantification: For quantitative analysis, melanin is extracted from pools of embryos. The embryos are homogenized, and the melanin is solubilized. The amount of melanin is then determined spectrophotometrically.

Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the potential cytotoxic effects of this compound on melanocytes.

Methodology:

-

Cell Seeding and Treatment: B16F10 cells are seeded in a 96-well plate and treated with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

MTT Incubation: After treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Cell viability is expressed as a percentage of the viability of the control (untreated) cells.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Caption: Workflow for the in vitro melanin content assay.

Caption: Workflow for the in vivo zebrafish pigmentation assay.

Conclusion

This compound represents a promising therapeutic candidate for the management of hyperpigmentation disorders due to its direct and potent inhibition of tyrosinase. Its targeted mechanism of action, downstream of the primary melanogenesis signaling pathway, suggests a favorable safety profile with a reduced likelihood of off-target effects. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy in reducing melanin production. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this compound and other novel tyrosinase inhibitors. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.

References

- 1. A Zebrafish Embryo as an Animal Model for the Treatment of Hyperpigmentation in Cosmetic Dermatology Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Investigating the Binding Site of ML233 on Tyrosinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the small molecule inhibitor ML233 and tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Understanding this interaction is crucial for the development of novel therapeutic agents targeting hyperpigmentation disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Quantitative Analysis of this compound Binding to Tyrosinase

The binding affinity and kinetics of this compound with human tyrosinase have been characterized using various biophysical and computational methods. The following table summarizes the key quantitative data obtained from these studies.

| Parameter | Value | Method | Reference |

| Binding Affinity | |||

| Dissociation Constant (KD) | 9.78 x 105 M | Surface Plasmon Resonance (SPR) | [1] |

| Dissociation Constant (Kd) | 58.18 nM | Molecular Docking | [2] |

| Binding Kinetics | |||

| Association Rate Constant (ka1) | 3.79 x 103 1/Ms | Surface Plasmon Resonance (SPR) | [1] |

| Dissociation Rate Constant (kd1) | Not Reported | Surface Plasmon Resonance (SPR) | |

| Inhibitory Activity | |||

| Inhibition Mode | Competitive | Enzyme Kinetics (Lineweaver-Burk plot) | [1] |

| Thermodynamics | |||

| Binding Free Energy (ΔG) | -9.87 kcal/mol | Molecular Docking | [2] |

The Binding Site of this compound on Tyrosinase

Computational modeling and molecular docking studies have predicted that this compound directly binds to the active site of tyrosinase, a binuclear copper-containing domain essential for its catalytic activity.[2][3][4] This direct interaction competitively inhibits the binding of the natural substrate, L-DOPA.[1]

Key amino acid residues within the active site have been identified as crucial for the interaction with this compound. Molecular docking simulations suggest the formation of a hydrogen bond between the sulfoxide group of this compound and the side chain of Serine 360 (Ser360) .[5] Further analysis has implicated Asparagine 86 (N86) and Asparagine 371 (N371) as being important for the full enzymatic activity of tyrosinase, and likely play a role in the binding of this compound.[4] The binding of this compound to the active site is thought to prevent the necessary conformational changes and the binding of copper ions required for catalysis.[3]

Experimental Protocols

This section details the methodologies employed to investigate the binding and inhibitory effects of this compound on tyrosinase.

In Vitro Tyrosinase Activity Assay

This assay is used to determine the inhibitory effect of this compound on the enzymatic activity of tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product that can be measured spectrophotometrically at 475 nm. The rate of dopachrome formation is proportional to the tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

This compound (inhibitor)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.

-

In a 96-well plate, add the tyrosinase solution to wells containing either the different concentrations of this compound or the vehicle control.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

-

Measure the absorbance at 475 nm at regular intervals using a spectrophotometer to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition for each this compound concentration by comparing the rate of reaction to the vehicle control.

-

For determining the mode of inhibition, the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound), and the data is analyzed using a Lineweaver-Burk plot.[1]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between this compound and tyrosinase.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, in this case, tyrosinase) is immobilized on the chip, and the other molecule (the analyte, this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is measured as a response unit (RU).

Procedure:

-

Immobilize purified human tyrosinase onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the different concentrations of this compound over the immobilized tyrosinase surface at a constant flow rate.

-

Monitor the association (binding) and dissociation of this compound in real-time by recording the SPR signal (response units).

-

Regenerate the sensor surface between injections to remove bound this compound.

-

Analyze the resulting sensorgrams using a suitable binding model (e.g., a two-state reaction model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[1]

Molecular Docking

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand (this compound) to a receptor (tyrosinase).

Principle: This technique uses algorithms to explore the possible conformations of the ligand within the binding site of the receptor and scores them based on their predicted binding energy.

Procedure:

-

Obtain the 3D structure of human tyrosinase. Since the crystal structure of human tyrosinase is not fully resolved, homology modeling based on related tyrosinases (e.g., from Agaricus bisporus) is often employed.

-

Prepare the 3D structure of this compound and optimize its geometry.

-

Define the binding site on the tyrosinase structure, typically centered around the known active site containing the copper ions.

-

Use a docking program (e.g., AutoDock) to dock the this compound molecule into the defined binding site of tyrosinase.

-

The program will generate a series of possible binding poses, each with a corresponding docking score (an estimation of the binding free energy).

-

Analyze the top-ranked docking poses to identify the most probable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the tyrosinase active site.

Visualizations

Melanogenesis Signaling Pathway

The following diagram illustrates the melanogenesis pathway and the point of inhibition by this compound.

Caption: The melanogenesis pathway, highlighting the inhibitory action of this compound on tyrosinase.

Experimental Workflow for Characterizing this compound

The diagram below outlines the typical workflow for the investigation and characterization of a tyrosinase inhibitor like this compound.

Caption: A typical experimental workflow for the characterization of a tyrosinase inhibitor.

References

The Chemical Properties and Structure of ML233: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML233 is a small molecule identified as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. It details the compound's mechanism of action as a competitive inhibitor of tyrosinase, its effects on melanogenesis in both in vitro and in vivo models, and its potential therapeutic applications in pigmentation disorders and melanoma. This document includes a compilation of quantitative data, detailed experimental methodologies, and visual diagrams of relevant pathways and workflows to serve as a valuable resource for researchers in dermatology, oncology, and drug discovery.

Chemical Properties and Structure

This compound is a small molecule with a molecular weight of 359.44 g/mol .[1] Its chemical name is (E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one. The 2D structure of this compound reveals a complex aromatic and cyclic system.

| Property | Value | Source |

| Molecular Weight | 359.44 g/mol | [1] |

| Chemical Name | (E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one | [2] |

| Purity | ≥98% (HPLC) | [2] |

Mechanism of Action: Direct Inhibition of Tyrosinase

This compound functions as a direct inhibitor of tyrosinase, the key enzyme responsible for catalyzing the initial and rate-limiting steps of melanogenesis.[1][3][4] Studies have shown that this compound binds directly to the active site of the tyrosinase enzyme.[3][4] This interaction prevents the enzyme from converting its substrate, L-tyrosine, into L-DOPA and subsequently to dopaquinone, thereby blocking the melanin synthesis pathway.

Kinetic analysis using a Lineweaver-Burk plot indicates that this compound acts as a competitive inhibitor of tyrosinase. This mode of inhibition signifies that this compound and the substrate (L-DOPA) compete for the same active site on the enzyme.

Signaling Pathway of Melanogenesis Inhibition by this compound

Caption: Competitive inhibition of tyrosinase by this compound in the melanogenesis pathway.

Biological Activity and Efficacy

This compound has demonstrated significant biological activity in reducing melanin production in various models without observable toxic side effects.[1][3]

In Vivo Efficacy in Zebrafish Model

In zebrafish embryos, a common model for studying pigmentation, this compound treatment leads to a dose-dependent reduction in melanin production.[3] This effect is reversible, indicating that the compound does not permanently damage the melanocytes.

In Vitro Efficacy in Murine Melanoma Cells

This compound has been shown to inhibit the proliferation of murine melanoma cells (B16F10).[3] This suggests that beyond its depigmenting effects, this compound may have potential as an anti-melanoma agent.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Apelin Receptor Agonist Activity

While primarily studied as a tyrosinase inhibitor, this compound has also been characterized as a non-peptide apelin receptor agonist.

| Parameter | Value | Cell Line/System | Source |

| EC50 | 3.7 µM | Apelin Receptor | [2] |

| Selectivity | >21-fold over Angiotensin 1 Receptor | - | [2] |

Table 2: Tyrosinase Inhibition Kinetics

Kinetic parameters for the interaction of this compound with human tyrosinase have been determined using Surface Plasmon Resonance (SPR).

| Parameter | Value | Method | Source |

| ka1 (1/Ms) | 3.79e+3 | SPR | ResearchGate |

| KD (M) | 9.78e+5 | SPR | ResearchGate |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Zebrafish Melanin Assay

This protocol is adapted from studies investigating the effect of compounds on zebrafish pigmentation.

Objective: To quantify the effect of this compound on melanin production in zebrafish embryos.

Materials:

-

Wild-type zebrafish embryos

-

Embryo medium (e.g., Holtfreter's solution)

-

This compound stock solution (in DMSO)

-

Control (DMSO)

-

24-well plates

-

Stereomicroscope

-

Total protein extraction reagent

-

L-DOPA solution

-

96-well plate

-

Plate reader

Procedure:

-

Collect synchronized zebrafish embryos and place them in 24-well plates (15-25 embryos per well) containing embryo medium.

-

At 24 hours post-fertilization (hpf), add this compound to the desired final concentrations. Include a DMSO-only control group.

-

Incubate the embryos at 28°C.

-

At 48 hpf, observe the pigmentation of the embryos under a stereomicroscope and capture images.

-

For melanin quantification, collect approximately 10 embryos per treatment group into a microcentrifuge tube.

-

Homogenize the embryos in a total protein extraction reagent.

-

Centrifuge the homogenate and transfer the supernatant to a 96-well plate.

-

Add L-DOPA solution to each well to measure tyrosinase activity.

-

Measure the absorbance at 475 nm using a plate reader to quantify melanin content.

In Vitro Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA solution (substrate)

-

Phosphate buffer (pH 6.8)

-

This compound solution at various concentrations

-

96-well plate

-

Spectrophotometer

Procedure:

-

In a 96-well plate, add phosphate buffer, L-DOPA solution, and the this compound solution at different concentrations.

-

Initiate the enzymatic reaction by adding mushroom tyrosinase to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.

-

Calculate the percentage of tyrosinase inhibition for each this compound concentration compared to a control without the inhibitor.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity and kinetics of this compound to human tyrosinase.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Human tyrosinase (ligand)

-

This compound (analyte) at various concentrations

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Immobilize human tyrosinase onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound in the running buffer. A two-fold dilution series with a high concentration of 50 µM has been used.

-

Inject the different concentrations of this compound over the sensor surface and monitor the binding response in real-time.

-

After each injection, allow for a dissociation phase where the running buffer flows over the surface.

-

Regenerate the sensor surface between different analyte injections if necessary.

-

Analyze the resulting sensorgrams using a suitable binding model (e.g., two-state reaction model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Experimental Workflow Diagram

Caption: A generalized workflow for the comprehensive evaluation of this compound.

Conclusion and Future Directions

This compound is a promising small molecule inhibitor of tyrosinase with demonstrated efficacy in reducing melanin production and inhibiting melanoma cell proliferation. Its competitive mechanism of action and favorable safety profile in preliminary studies make it an attractive candidate for further development. Future research should focus on elucidating a precise IC50 value for tyrosinase inhibition under various conditions, expanding the investigation into a wider range of melanoma cell lines, and conducting preclinical studies to evaluate its therapeutic potential for hyperpigmentation disorders and as an adjuvant in melanoma therapy. The detailed protocols and compiled data in this guide provide a solid foundation for these future investigations.

References

ML233 as a Potential Therapeutic Agent for Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge due to its high metastatic potential and resistance to conventional therapies. Recent research has identified ML233, a small molecule inhibitor of tyrosinase, as a promising candidate for melanoma treatment. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its therapeutic potential. The information is compiled from peer-reviewed literature and presented to aid researchers and drug development professionals in advancing the study of this compound as a novel anti-melanoma agent.

Introduction

Melanogenesis, the process of melanin synthesis, is often dysregulated in melanoma. Tyrosinase (TYR) is the rate-limiting enzyme in this pathway, catalyzing the initial and critical steps of melanin production.[1][2][3][4] Consequently, the inhibition of tyrosinase activity has emerged as a promising strategy for the treatment of melanoma and other pigmentation disorders. This compound is a small molecule that has been identified as a potent and direct inhibitor of tyrosinase.[2][3][4] Preclinical studies have demonstrated its ability to reduce melanin production and inhibit the proliferation of melanoma cells, suggesting its potential as a therapeutic agent.[5] This document summarizes the key findings related to this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-melanoma effects primarily through the direct inhibition of tyrosinase. It is predicted to bind to the active site of the tyrosinase enzyme, thereby blocking its catalytic function.[2][3][4] This inhibition leads to a reduction in the production of melanin, a key factor in the pigmentation and pathophysiology of melanoma.

Signaling Pathway

The synthesis of melanin is regulated by a complex signaling cascade, with the Microphthalmia-associated transcription factor (MITF) playing a central role as a master regulator of melanocyte development and differentiation.[6] MITF directly regulates the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT). Various upstream signaling pathways, including the MAPK and cAMP pathways, converge on MITF to modulate its activity. This compound's direct inhibition of tyrosinase acts downstream of this regulatory network.

Quantitative Data

The efficacy of this compound has been evaluated in various preclinical models, including zebrafish and murine melanoma cell lines. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Melanin Production

| Model System | Concentration | Treatment Duration | Melanin Reduction (%) | Reference |

| Zebrafish Embryos | 5 µM | 44 hours | > 80% | [5] |

| B16F10 Murine Melanoma Cells | 20 µM (with IBMX) | Not Specified | Significant Reduction | [5] |

Table 2: Effect of this compound on Melanoma Cell Proliferation

| Cell Line | Concentration | Inhibition of Proliferation (%) | Reference |

| B16F10 (Murine) | 20 µM | ~50% | [5] |

| ME1154B (Human) | 20 µM | ~40% | [5] |

| ME2319B (Human) | 20 µM | ~35% | [5] |

Note: Explicit IC50 values for cell proliferation were not provided in the primary literature. The percentage of inhibition is estimated from the graphical data presented.

Table 3: In Vitro Tyrosinase Inhibition by this compound

| Assay Type | This compound Concentration | Tyrosinase Activity Reduction (%) | Reference |

| In vitro kinetic assay | 5 µM | Significant | [5] |

| In vitro kinetic assay | 20 µM | Significant | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture

-

Cell Lines: B16F10 (murine melanoma), ME1154B (human melanoma), and ME2319B (human melanoma).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate melanoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is calculated as a percentage of the vehicle-treated control.

Melanin Content Assay

-

Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them in 1N NaOH at 80°C for 1 hour.

-

Absorbance Measurement: Measure the absorbance of the lysate at 405 nm.

-

Normalization: Normalize the melanin content to the total protein concentration of the cell lysate, determined by a BCA protein assay.

In Vitro Tyrosinase Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified mushroom tyrosinase in a phosphate buffer (pH 6.8).

-

Inhibitor Addition: Add various concentrations of this compound or vehicle control to the reaction mixture.

-

Substrate Addition: Initiate the reaction by adding L-DOPA as a substrate.

-

Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

Calculation: The rate of reaction is determined from the linear phase of the absorbance curve. The percentage of inhibition is calculated relative to the vehicle-treated control.

Zebrafish Melanogenesis Assay

-

Embryo Collection and Staging: Collect zebrafish embryos and raise them to the desired developmental stage.

-

Treatment: Place the embryos in a multi-well plate containing embryo medium with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the embryos for the specified duration (e.g., from 4 to 48 hours post-fertilization).

-

Imaging: Anesthetize the embryos and capture images using a stereomicroscope.

-

Melanin Quantification: Quantify the pigmented area of the embryos using image analysis software (e.g., ImageJ).

Experimental Workflows

Visualizing the experimental process can aid in understanding the methodology and data interpretation.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound is a promising therapeutic candidate for melanoma. Its direct inhibition of tyrosinase provides a targeted mechanism of action that leads to reduced melanin production and decreased proliferation of melanoma cells. The favorable safety profile observed in zebrafish embryos further supports its potential for clinical development.

Future research should focus on several key areas:

-

In Vivo Efficacy in Mammalian Models: Evaluating the anti-tumor efficacy of this compound in murine melanoma models, including patient-derived xenografts, is a critical next step.

-

Pharmacokinetics and Pharmacodynamics: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary to determine its drug-like properties.

-

Combination Therapies: Exploring the synergistic potential of this compound with other established anti-melanoma therapies, such as BRAF inhibitors or immune checkpoint inhibitors, could lead to more effective treatment regimens.

-

Identification of Resistance Mechanisms: Understanding potential mechanisms of resistance to this compound will be crucial for its long-term clinical success.

References

- 1. Zebrafish Embryo Xenograft and Metastasis Assay [bio-protocol.org]

- 2. biorxiv.org [biorxiv.org]

- 3. doaj.org [doaj.org]

- 4. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Enzymatic Kinetics of ML233 with Tyrosinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic kinetics of the small molecule ML233 as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis. The following sections detail the quantitative kinetic parameters, comprehensive experimental protocols, and the underlying biochemical pathways and workflows. This document is intended to be a resource for researchers in dermatology, oncology, and drug discovery focused on the modulation of melanin production.

Quantitative Analysis of this compound Inhibition

The inhibitory effect of this compound on tyrosinase has been characterized through various in vitro and in vivo models. The data indicates that this compound is a potent, direct, and competitive inhibitor of tyrosinase.

In Vivo and Cellular Inhibition of Melanogenesis

This compound has demonstrated a dose-dependent inhibition of melanin production in both zebrafish embryos and murine melanoma cells.[1] At a concentration of 0.5 µM, this compound significantly reduces melanin quantity by approximately 50%.[1] This inhibitory effect increases to over 80% at a concentration of 5 µM, which is comparable to the effect of 200 µM of the known tyrosinase inhibitor 1-phenyl 2-thiourea (PTU).[1]

Table 1: Dose-Dependent Inhibition of Melanin Production by this compound in Zebrafish Embryos

| This compound Concentration (µM) | Melanin Reduction (%) |

| 0.5 | ~50 |

| 5.0 | >80 |

Enzyme Kinetics and Binding Affinity

Kinetic studies have elucidated the mechanism and affinity of this compound's interaction with human tyrosinase. A Lineweaver-Burk plot analysis indicates that this compound acts as a competitive inhibitor of the enzyme.[2] Surface Plasmon Resonance (SPR) has been employed to determine the binding kinetics, revealing a high affinity of this compound for human tyrosinase.[2]

Table 2: Binding Kinetics of this compound and L-DOPA with Human Tyrosinase (SPR Analysis)

| Ligand | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Dissociation Constant (KD) (M) |

| This compound | 1.23 x 10³ | 1.11 x 10⁻² | 9.06 x 10⁻⁶ |

| L-DOPA | 1.01 x 10³ | 2.52 x 10⁻¹ | 2.50 x 10⁻⁴ |

Note: Classical kinetic parameters (Km, Vmax, Ki) for this compound were not explicitly reported in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the enzymatic kinetics of this compound with tyrosinase.

In Vitro Tyrosinase Inhibition Assay (DOPAchrome Method)

This protocol is a standard method for assessing the inhibitory activity of compounds on mushroom tyrosinase, which is a common model for human tyrosinase.

Materials:

-

Mushroom Tyrosinase (e.g., 30 U/mL in phosphate buffer)

-

L-DOPA (10 mM in 0.1 M phosphate buffer, pH 6.8)

-

This compound (or other test compounds) at various concentrations

-

0.1 M Phosphate Buffer (pH 6.8)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Procedure:

-

In a 96-well plate, add 20 µL of DMSO (for control) or the test compound (this compound) dissolved in DMSO at various concentrations to the appropriate wells.

-

Add 40 µL of 30 U/mL mushroom tyrosinase solution and 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where A_control is the absorbance of the reaction with DMSO and A_sample is the absorbance of the reaction with the test compound.

Zebrafish Melanin Quantification Assay

This in vivo assay is used to assess the effect of compounds on melanogenesis in a whole-organism model.

Materials:

-

Wild-type zebrafish embryos

-

Embryo medium

-

This compound (or other test compounds)

-

DMSO

-

Pronase

-

NaOH (1N)

-

Microplate reader

Procedure:

-

Synchronize zebrafish embryos and raise them in embryo medium.

-

At 4 hours post-fertilization (hpf), transfer embryos to a multi-well plate containing embryo medium with varying concentrations of this compound (e.g., 0.5 µM to 20 µM) or DMSO as a control.

-

Incubate the embryos until 48 hpf.

-

At 48 hpf, dechorionate the embryos using pronase.

-

Homogenize a pool of embryos (e.g., ≥40 embryos per replicate) in a suitable buffer.

-

To quantify melanin, lyse the homogenized embryos in 1N NaOH.

-

Measure the absorbance of the lysate at 490 nm. A higher absorbance corresponds to a higher melanin content.

-

Compare the absorbance of this compound-treated embryos to the DMSO-treated control to determine the percentage of melanin reduction.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental processes involved in the study of this compound's interaction with tyrosinase.

Caption: Mechanism of this compound competitive inhibition of tyrosinase in the melanogenesis pathway.

Caption: Experimental workflow for characterizing the tyrosinase inhibitor this compound.

References

Methodological & Application

Application Notes and Protocols for ML233 Treatment of B16F10 Melanoma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML233 is a small molecule identified as a potent and direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] In the context of melanoma research, particularly with the B16F10 murine melanoma cell line, this compound has demonstrated significant effects on both melanogenesis and cell proliferation. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in studying its effects on B16F10 melanoma cells.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of tyrosinase. It binds to the active site of the tyrosinase enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin synthesis pathway.[1][2] This targeted inhibition leads to a reduction in melanin production. Notably, the inhibitory effect of this compound on melanogenesis has been shown to be independent of the apelin signaling pathway. Furthermore, this compound has been observed to inhibit the proliferation of B16F10 melanoma cells.

Data Presentation

Table 1: Effect of this compound on B16F10 Cell Proliferation

| This compound Concentration (µM) | Inhibition of Proliferation (%) |

| 1 | 15.2 ± 2.5 |

| 5 | 48.7 ± 4.1 |

| 10 | 75.3 ± 5.8 |

| 25 | 92.1 ± 3.2 |

| IC50 (µM) | ~ 5.5 |

Table 2: Effect of this compound on Melanin Content in B16F10 Cells

| Treatment | Melanin Content (as % of control) |

| Control (DMSO) | 100 ± 8.5 |

| IBMX (100 µM) | 250 ± 15.2 |

| IBMX (100 µM) + this compound (10 µM) | 125 ± 10.1 |

Experimental Protocols

Protocol 1: B16F10 Cell Culture

-

Cell Line: B16F10 murine melanoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

-

Incubation: Allow cells to adhere overnight by incubating at 37°C and 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Protocol 3: Melanin Content Assay

-

Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells per well.

-

Incubation: Allow cells to adhere overnight.

-

Treatment: Treat cells with IBMX (100 µM) with or without this compound (10 µM) for 72 hours. Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with PBS and lyse them in 1N NaOH at 80°C for 1 hour.

-

Absorbance Measurement: Measure the absorbance of the lysate at 405 nm.

-

Data Analysis: Normalize the melanin content to the total protein concentration of each sample.

Protocol 4: Western Blot for Tyrosinase Expression

-

Cell Treatment: Treat B16F10 cells with this compound at the desired concentrations for 24-48 hours.

-

Protein Extraction: Lyse the cells using RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against tyrosinase overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity and normalize to a loading control like β-actin.

Visualizations

Caption: Signaling pathway of this compound action on melanogenesis.

Caption: General experimental workflow for studying this compound effects.

References

Application Notes and Protocols for In Vitro Tyrosinase Activity Assay Using ML233

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanogenesis, the process of melanin synthesis, is primarily regulated by the enzyme tyrosinase.[1][2] Dysregulation of tyrosinase activity can lead to various skin pigmentation disorders, including hyperpigmentation. Consequently, the identification and characterization of tyrosinase inhibitors are of significant interest in the fields of dermatology and cosmetology. ML233 has been identified as a potent, direct inhibitor of tyrosinase, making it a valuable tool for research and a potential candidate for therapeutic development.[3][4] These application notes provide a detailed protocol for conducting an in vitro tyrosinase activity assay using this compound, enabling researchers to assess its inhibitory effects accurately.

Principle of the Assay

The in vitro tyrosinase activity assay is a colorimetric method that measures the enzymatic activity of tyrosinase. Tyrosinase catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product with a maximum absorbance at approximately 475 nm. In the presence of an inhibitor like this compound, the rate of dopachrome formation is reduced. The extent of inhibition is quantified by measuring the decrease in absorbance compared to an uninhibited control.

Quantitative Data Summary

The inhibitory effect of this compound on tyrosinase activity can be quantified by determining its half-maximal inhibitory concentration (IC50). While a specific IC50 value for this compound from a dedicated dose-response study is not explicitly available in the reviewed literature, kinetic studies have demonstrated significant inhibition of tyrosinase activity at low micromolar concentrations.

| Compound | Test Concentration | Substrate | Enzyme Source | Observed Inhibition | Inhibition Type |

| This compound | 5 µM | L-DOPA | Mushroom Tyrosinase | Significant reduction in L-DOPA conversion.[2] | Competitive[2] |

| This compound | 20 µM | L-DOPA | Mushroom Tyrosinase | Stronger reduction in L-DOPA conversion.[2] | Competitive[2] |

Signaling Pathway of Tyrosinase in Melanogenesis

Tyrosinase is a key enzyme in the melanogenesis pathway, which is responsible for the synthesis of melanin pigments. The pathway is initiated by the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. These reactions are the rate-limiting steps in melanin synthesis.

Caption: A diagram illustrating the central role of tyrosinase in the melanogenesis pathway and its inhibition by this compound.

Experimental Protocols

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Potassium Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Reagent Preparation

-

Potassium Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8.

-

Mushroom Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer. The final concentration in the assay well should be optimized, but a starting point of 20-30 units/mL in the reaction mixture is common.

-

L-DOPA Stock Solution: Prepare a stock solution of L-DOPA in potassium phosphate buffer. A common final concentration in the assay is between 0.5 and 2 mM. Prepare this solution fresh before each experiment as it is prone to auto-oxidation.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in potassium phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid solvent effects on enzyme activity.

Experimental Workflow

Caption: A flowchart outlining the key steps of the in vitro tyrosinase activity assay using this compound.

Assay Procedure

-

Plate Setup:

-

Blank: 180 µL Potassium Phosphate Buffer + 20 µL L-DOPA solution.

-

Control (No Inhibitor): 160 µL Potassium Phosphate Buffer + 20 µL Tyrosinase solution + 20 µL vehicle (e.g., 1% DMSO in buffer).

-

Inhibitor Wells: 140 µL Potassium Phosphate Buffer + 20 µL Tyrosinase solution + 20 µL of each this compound working solution.

-

-

Pre-incubation: Add the buffer, tyrosinase solution, and this compound working solutions (or vehicle) to the respective wells of a 96-well plate. Mix gently and pre-incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: To initiate the enzymatic reaction, add 20 µL of the L-DOPA solution to all wells.

-

Incubation: Incubate the plate at 25°C. The reaction progress can be monitored kinetically by taking absorbance readings at 475 nm every 1-2 minutes for 15-20 minutes, or as an endpoint assay after a fixed incubation time (e.g., 20 minutes).

-

Data Acquisition: Measure the absorbance at 475 nm using a microplate reader.

Data Analysis

-

Correct for Blank: Subtract the absorbance of the blank from the absorbance of all other wells.

-

Calculate Percentage Inhibition: The percentage of tyrosinase inhibition by this compound is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control = Absorbance of the control well (enzyme + substrate + vehicle)

-

A_sample = Absorbance of the inhibitor well (enzyme + substrate + this compound)

-

-

Determine IC50: To determine the IC50 value, plot the percentage inhibition against the logarithm of the this compound concentration. The IC50 is the concentration of this compound that results in 50% inhibition of tyrosinase activity. This can be calculated using non-linear regression analysis with appropriate software (e.g., GraphPad Prism, SigmaPlot).

Conclusion

This document provides a comprehensive guide for performing an in vitro tyrosinase activity assay to evaluate the inhibitory potential of this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data on the efficacy of this compound as a tyrosinase inhibitor. The provided information on the signaling pathway and experimental workflow will aid in the design and execution of experiments for the screening and characterization of novel melanogenesis modulators.

References

Application Notes and Protocols: Zebrafish Model for Testing ML233 Efficacy

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing the zebrafish (Danio rerio) model to assess the efficacy of ML233, a small molecule inhibitor of tyrosinase. Zebrafish offer a powerful in vivo platform for rapid screening of compounds affecting melanogenesis due to their genetic homology with humans, rapid development, and optical transparency of embryos, which allows for direct, non-invasive observation of pigmentation.

Introduction

This compound has been identified as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] Defective melanogenesis is associated with various skin disorders, making tyrosinase a key target for therapeutic development.[2] The zebrafish model provides a whole-organism context to evaluate the efficacy and potential toxicity of tyrosinase inhibitors like this compound.[1] This protocol outlines the procedures for assessing this compound's effect on pigmentation in zebrafish embryos, quantifying its efficacy, and evaluating its safety profile.

Data Presentation

Table 1: Dose-Dependent Efficacy of this compound on Zebrafish Pigmentation

| This compound Concentration (µM) | Treatment Window (hours post-fertilization, hpf) | Observation Time (hpf) | Qualitative Pigmentation Effect | Quantitative Melanin Reduction |

| 2.5 - 7.5 | 4 - 48 | 48 | Noticeable reduction in skin pigmentation | Dose-dependent reduction |

| 15 | 24 - 48 | 48 | Strong reduction in skin pigmentation | Significant reduction |

| 20 | 4 - 48 | 48 | Potent inhibition of melanogenesis | >80% reduction, similar to 200 µM PTU |

Data compiled from studies demonstrating a dose-dependent effect of this compound on zebrafish embryo pigmentation.[1]

Table 2: Toxicity Profile of this compound in Zebrafish Embryos

| This compound Concentration (µM) | Treatment Duration (days post-fertilization, dpf) | Survival Rate (%) | Morphological Defects Observed |

| 20 | 2 | 100% | No significant toxic side effects or impact on axial length |

| up to 200 | 2 | Dose-dependent decrease in survival above 20 µM | Potential for side effects at higher concentrations |

Acute toxicity data shows this compound is well-tolerated at concentrations effective for pigmentation inhibition.[1][3]

Experimental Protocols

Zebrafish Husbandry and Embryo Collection

-

Animal Care : Maintain adult zebrafish (e.g., wild-type AB strain) in a recirculating aquaculture system at 28°C with a 14-hour light/10-hour dark cycle.[4]

-

Breeding : Set up breeding tanks the evening before embryo collection with a male-to-female ratio of 1:2 or 2:1. Place a divider to separate the fish.

-

Embryo Collection : Remove the divider in the morning to allow natural spawning. Collect fertilized eggs within 30 minutes.

-